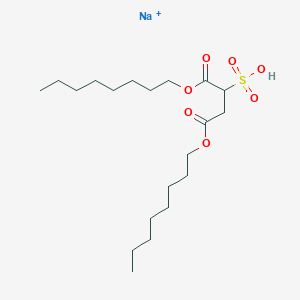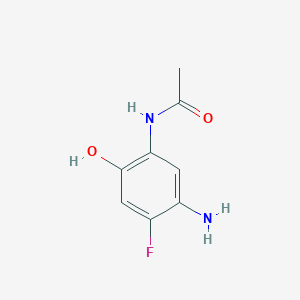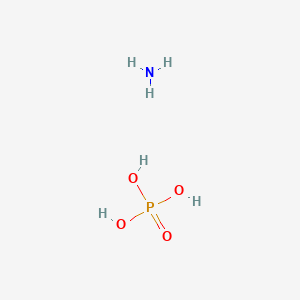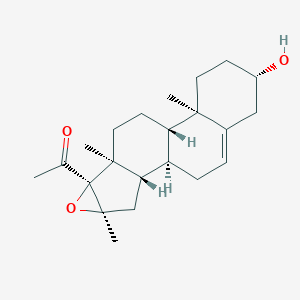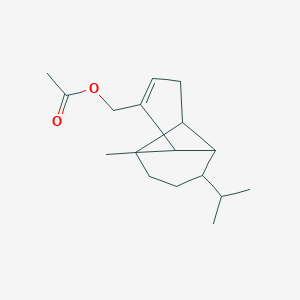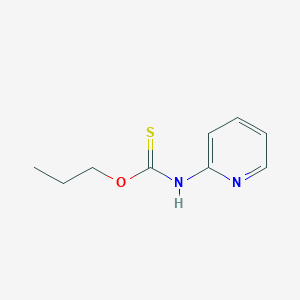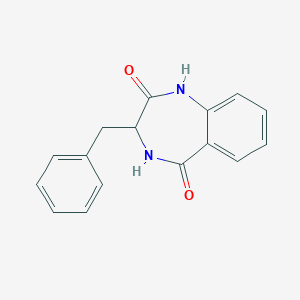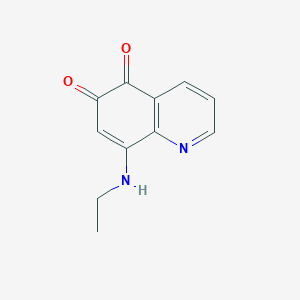
8-(Ethylamino)quinoline-5,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Ethylamino)quinoline-5,6-dione, also known as EAQD, is a heterocyclic organic compound that belongs to the quinoline family. It has a yellow crystalline appearance and is soluble in organic solvents. EAQD has been widely used in scientific research due to its unique properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 8-(Ethylamino)quinoline-5,6-dione is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II activity. DNA topoisomerase II is an enzyme that is involved in the regulation of DNA structure and function. Inhibition of this enzyme can lead to DNA damage and cell death. 8-(Ethylamino)quinoline-5,6-dione has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemische Und Physiologische Effekte
8-(Ethylamino)quinoline-5,6-dione has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 8-(Ethylamino)quinoline-5,6-dione has antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 8-(Ethylamino)quinoline-5,6-dione has also been shown to inhibit the growth of bacteria, such as Staphylococcus aureus and Escherichia coli. In vivo studies have demonstrated that 8-(Ethylamino)quinoline-5,6-dione has antitumor activity in mouse models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
8-(Ethylamino)quinoline-5,6-dione has several advantages for use in lab experiments. It is a fluorescent probe that can be used to detect metal ions, making it useful for studies of metal ion homeostasis. It also has potential as a therapeutic agent for the treatment of cancer and other diseases. However, 8-(Ethylamino)quinoline-5,6-dione has some limitations for use in lab experiments. It is a complex molecule that requires expertise in organic chemistry for synthesis. It is also relatively unstable and prone to degradation, which can affect its activity.
Zukünftige Richtungen
There are several future directions for research on 8-(Ethylamino)quinoline-5,6-dione. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of the mechanism of action of 8-(Ethylamino)quinoline-5,6-dione, including its effects on DNA topoisomerase II activity. Further studies are also needed to determine the potential of 8-(Ethylamino)quinoline-5,6-dione as a therapeutic agent for the treatment of cancer and other diseases. Finally, the use of 8-(Ethylamino)quinoline-5,6-dione as a photosensitizer in photodynamic therapy is an area of active research.
Synthesemethoden
8-(Ethylamino)quinoline-5,6-dione can be synthesized through a multistep process that involves the condensation of 2-ethylamino-1,4-benzoquinone with 2-nitrobenzaldehyde, followed by reduction and cyclization. The final product is obtained through recrystallization and purification. The synthesis of 8-(Ethylamino)quinoline-5,6-dione is a complex process that requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
8-(Ethylamino)quinoline-5,6-dione has been widely used in scientific research as a fluorescent probe for the detection of metal ions, such as copper, iron, and zinc. It has also been used as a potential therapeutic agent for the treatment of cancer and other diseases. 8-(Ethylamino)quinoline-5,6-dione has been shown to have antitumor activity in vitro and in vivo, and its mechanism of action is believed to involve the inhibition of DNA topoisomerase II activity. 8-(Ethylamino)quinoline-5,6-dione has also been investigated for its potential as a photosensitizer in photodynamic therapy.
Eigenschaften
CAS-Nummer |
132247-35-9 |
|---|---|
Produktname |
8-(Ethylamino)quinoline-5,6-dione |
Molekularformel |
C11H10N2O2 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
8-(ethylamino)quinoline-5,6-dione |
InChI |
InChI=1S/C11H10N2O2/c1-2-12-8-6-9(14)11(15)7-4-3-5-13-10(7)8/h3-6,12H,2H2,1H3 |
InChI-Schlüssel |
PTXXVJMFYGVRSL-UHFFFAOYSA-N |
SMILES |
CCNC1=CC(=O)C(=O)C2=C1N=CC=C2 |
Kanonische SMILES |
CCNC1=CC(=O)C(=O)C2=C1N=CC=C2 |
Synonyme |
5,6-Quinolinedione, 8-(ethylamino)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



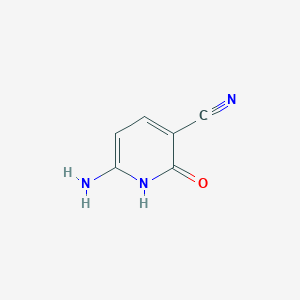
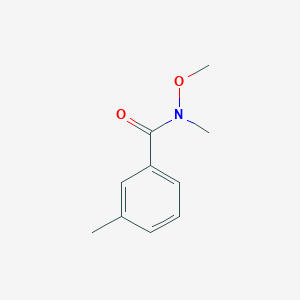
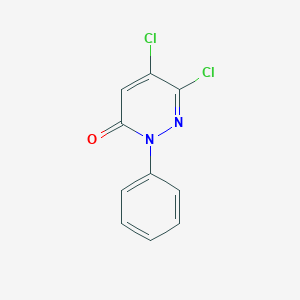
![Methyl (1S,3R,4R,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B161331.png)
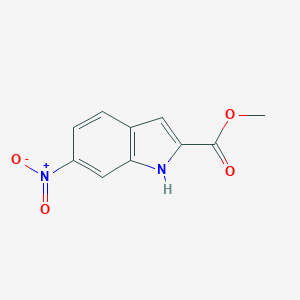
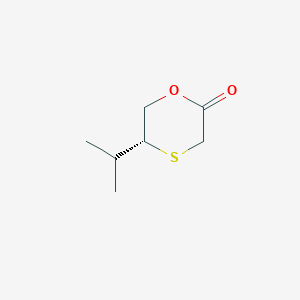
![1,3,5-Tris[(3-methylphenyl)phenylamino]benzene](/img/structure/B161342.png)
